

# Diphenyl(trimethylsilyl)phosphine structure and bonding

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## Compound of Interest

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An In-depth Technical Guide to the Structure and Bonding of  
**Diphenyl(trimethylsilyl)phosphine**

## Abstract

**Diphenyl(trimethylsilyl)phosphine**,  $(C_6H_5)_2PSi(CH_3)_3$ , is a versatile organophosphorus compound widely employed in synthetic chemistry. This guide provides a detailed examination of its molecular structure, the nuanced nature of its chemical bonding, and the interplay between its steric and electronic properties. We will explore the pivotal phosphorus-silicon (P-Si) bond, analyzing its polarity, length, and reactivity in contrast to its phosphorus-carbon (P-C) linkages. This analysis is supported by spectroscopic data, principles of molecular geometry, and insights from computational studies. Furthermore, this document outlines standard experimental protocols for the synthesis and characterization of the title compound, providing researchers and drug development professionals with a comprehensive technical resource.

## Introduction

**Diphenyl(trimethylsilyl)phosphine** is a key member of the silylphosphine family of reagents, valued for its unique reactivity profile that bridges organophosphorus and organosilicon chemistry.<sup>[1]</sup> With the chemical formula  $C_{15}H_{19}PSi$  and a molecular weight of 258.37 g/mol, it is recognized by its CAS Registry Number 17154-34-6.<sup>[2][3]</sup> This compound serves as an important precursor for the formation of phosphorus-carbon bonds and as a ligand in transition metal catalysis.<sup>[1][4]</sup> Its utility stems from the strategic placement of three distinct functional groups on the central phosphorus atom: two phenyl rings and one trimethylsilyl (TMS) group.

This arrangement imparts a balance of steric bulk and electronic characteristics that dictates its structure and chemical behavior. Understanding the fundamental principles of its structure and bonding is crucial for its effective application in complex synthetic challenges.

Property	Value	Source
IUPAC Name	diphenyl(trimethylsilyl)phosphine	[3]
CAS Number	17154-34-6	[2]
Molecular Formula	C <sub>15</sub> H <sub>19</sub> PSi	[2]
Molecular Weight	258.37 g/mol	[3][5]
Appearance	Liquid	[5]
Boiling Point	119-120 °C at 0.2 mmHg	[5]
Density	1.009 g/mL at 25 °C	[5]

## Molecular Structure and Geometry

The molecular architecture of **diphenyl(trimethylsilyl)phosphine** is centered around a trivalent phosphorus atom. The geometry is fundamentally pyramidal, consistent with VSEPR theory for an AX<sub>3</sub>E<sub>1</sub> system, where the phosphorus lone pair occupies one vertex of a distorted tetrahedron. The substituents—two phenyl groups and a trimethylsilyl group—are covalently bonded to the phosphorus center.

The precise bond angles (C-P-C and Si-P-C) are a product of two competing factors: the tendency of the lone pair to compress bond angles and the significant steric repulsion between the bulky phenyl and trimethylsilyl groups. While a specific crystal structure for **diphenyl(trimethylsilyl)phosphine** is not readily available in the surveyed literature, data from related triarylphosphines and computational studies provide a reliable model.[6][7]

- **P-Si Bond Length:** Based on ab initio calculations for the parent silylphosphine (H<sub>3</sub>Si-PH<sub>2</sub>), a typical P-Si single bond length is approximately 2.25 Å.[6] This is significantly longer than a P-C bond (≈1.84 Å) or a Si-C bond (≈1.88 Å), reflecting the larger atomic radii of both silicon and phosphorus.

- **P-C Bond Length:** The P-C bonds to the phenyl rings are expected to be in the typical range for triarylphosphines, around 1.83-1.85 Å.
- **Bond Angles:** The C-P-C and Si-P-C bond angles are anticipated to be larger than the 93.6° angle in phosphine (PH<sub>3</sub>) but smaller than the ideal tetrahedral angle of 109.5°. The steric bulk of the TMS and phenyl groups forces these angles to widen to minimize van der Waals strain. In sterically crowded phosphines, these angles can approach and even exceed 110°. [7]

The trimethylsilyl group, with its freely rotating methyl groups, and the two phenyl rings create a sterically demanding environment around the phosphorus atom. This "remote steric hindrance" is a critical feature that influences its coordination chemistry, often favoring the formation of less-crowded metal complexes and influencing the selectivity of catalytic reactions.[8]

**Caption:** Simplified 2D representation of **Diphenyl(trimethylsilyl)phosphine**.

## Analysis of Chemical Bonding

The chemical properties of **diphenyl(trimethylsilyl)phosphine** are a direct consequence of the nature of its covalent bonds, particularly the unique P-Si bond.

### The Phosphorus-Silicon (P-Si) Bond

The P-Si bond is the most reactive and synthetically important linkage in the molecule. Its characteristics are defined by:

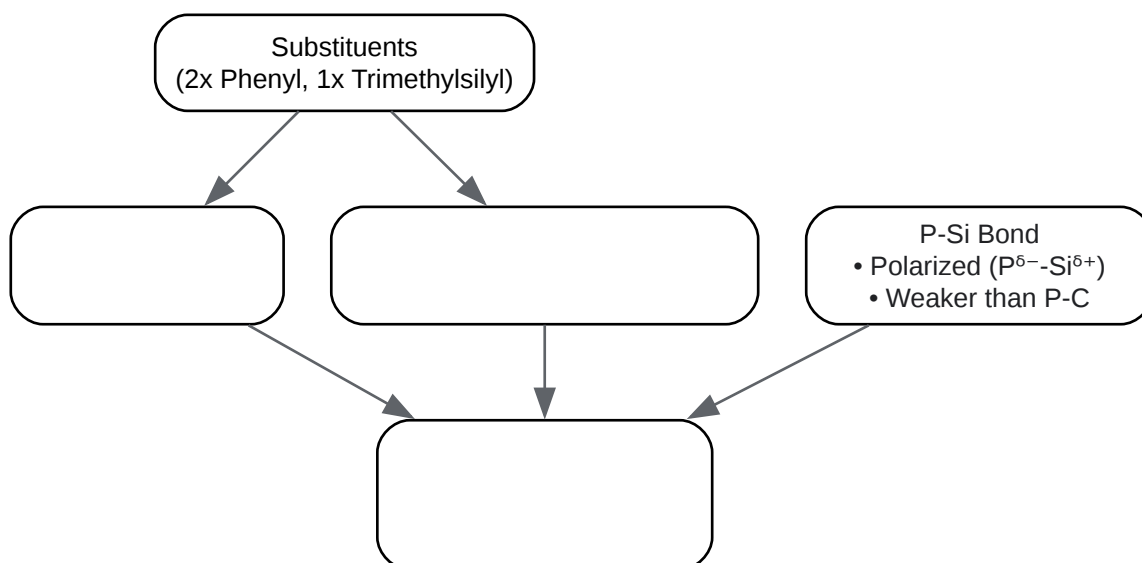
- **Polarity:** Based on the Pauling scale, the electronegativity of phosphorus (2.19) is slightly higher than that of silicon (1.90).[9] This results in a bond with a degree of polar character, polarized as P<sup>δ-</sup>-Si<sup>δ+</sup>. This polarization makes the silicon atom susceptible to nucleophilic attack and the phosphorus atom a target for electrophiles.
- **Bond Strength:** The P-Si bond is weaker than a typical P-C or Si-C bond, contributing to its facile cleavage in chemical reactions. This lower bond energy is a key driver for its use as a phosphinating agent, where the formation of stronger Si-O or Si-halogen bonds provides the thermodynamic driving force for the reaction.[1]
- **pπ-dπ Interaction:** A classical, though debated, concept in main group chemistry is the potential for pπ-dπ back-bonding. This model suggests that the lone pair on the phosphorus

atom (in a p-orbital) can donate electron density into the empty, energetically accessible 3d-orbitals of the silicon atom. While the extent of this interaction is a subject of theoretical discussion, it is often invoked to explain subtle effects on bond lengths and the electronic properties of silylphosphines.

## Electronic and Steric Effects of Substituents

The overall reactivity of the phosphorus center is modulated by the combined electronic and steric influences of its substituents.<sup>[10]</sup>

- **Electronic Effects:** The trimethylsilyl group is generally considered to be a weak  $\sigma$ -donor, slightly increasing the electron density on the phosphorus atom compared to a hydrogen atom. The phenyl groups are primarily  $\sigma$ -withdrawing due to the  $sp^2$ -hybridization of the attached carbon, but they can also participate in  $\pi$ -interactions. The net effect is a phosphorus atom with a highly accessible, nucleophilic lone pair.
- **Steric Effects:** As previously mentioned, the steric bulk of the TMS and phenyl groups shields the phosphorus lone pair. This hindrance can prevent reactions with sterically demanding electrophiles and influences the coordination number and geometry when it acts as a ligand in metal complexes.<sup>[11]</sup>



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**Caption:** Interplay of steric and electronic effects on reactivity.

## Spectroscopic and Analytical Characterization

The structure of **diphenyl(trimethylsilyl)phosphine** is routinely confirmed using a combination of spectroscopic techniques, most notably NMR.

- **<sup>31</sup>P NMR Spectroscopy:** Phosphorus-31 NMR is the most direct method for characterizing phosphines. The chemical shift ( $\delta$ ) is highly sensitive to the electronic environment around the phosphorus nucleus. For **diphenyl(trimethylsilyl)phosphine**, the <sup>31</sup>P chemical shift provides a unique signature that confirms its identity and purity. While values can vary slightly with solvent, the signal is typically observed in a distinct region for silylphosphines.
- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides complementary structural information. It will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group ( $-(\text{Si}(\text{CH}_3)_3)$ ) and a series of multiplets in the aromatic region for the ten protons of the two phenyl rings.
- **X-ray Crystallography:** Single-crystal X-ray diffraction provides unambiguous proof of the solid-state molecular structure, yielding precise bond lengths and angles.<sup>[12]</sup> Although a structure for the title compound was not found in this review, analysis of closely related molecules, such as tris(2-(trimethylsilyl)phenyl)phosphine, reveals how TMS groups significantly increase C-P-C angles due to steric pressure.<sup>[7][13]</sup>
- **Computational Chemistry:** Methods like Density Functional Theory (DFT) are powerful tools for modeling the structure and electronic properties of molecules like **diphenyl(trimethylsilyl)phosphine**.<sup>[14]</sup> These calculations can predict geometric parameters (bond lengths, angles), analyze molecular orbitals, and help rationalize observed reactivity, providing insights that complement experimental data.<sup>[6][15]</sup>

## Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and characterization of **diphenyl(trimethylsilyl)phosphine**.

### Synthesis of Diphenyl(trimethylsilyl)phosphine

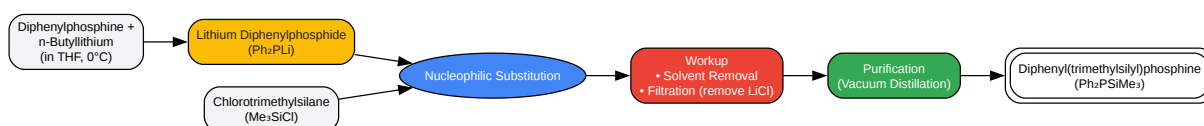
This protocol describes the synthesis via the reaction of lithium diphenylphosphide with chlorotrimethylsilane.

**Causality:** This method is effective because the highly nucleophilic diphenylphosphide anion readily attacks the electrophilic silicon atom of chlorotrimethylsilane. The formation of stable lithium chloride provides a strong thermodynamic driving force for the reaction. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) as organophosphines and their alkali metal salts are highly sensitive to air and moisture.

**Methodology:**

- **Preparation of Lithium Diphenylphosphide:**
  - To a flame-dried Schlenk flask equipped with a magnetic stir bar, add diphenylphosphine (1.0 eq).
  - Dissolve the diphenylphosphine in anhydrous tetrahydrofuran (THF).
  - Cool the solution to 0 °C using an ice bath.
  - Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the phosphide anion.
  - Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- **Reaction with Chlorotrimethylsilane:**
  - Cool the freshly prepared solution of lithium diphenylphosphide back down to 0 °C.
  - Slowly add chlorotrimethylsilane (1.1 eq) dropwise. The color of the solution will typically fade to a pale yellow or colorless state as the reaction proceeds.
  - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- **Workup and Purification:**
  - Remove the THF under reduced pressure using a rotary evaporator.

- Add anhydrous pentane or hexane to the residue to precipitate the lithium chloride salt.
- Filter the mixture through a pad of Celite or a sintered glass funnel under an inert atmosphere to remove the salt.
- Wash the solid residue with additional anhydrous pentane.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
- Purify the resulting liquid by vacuum distillation to obtain pure **diphenyl(trimethylsilyl)phosphine**.<sup>[5]</sup>



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**Caption:** Workflow for the synthesis of **Diphenyl(trimethylsilyl)phosphine**.

## Characterization by <sup>31</sup>P NMR Spectroscopy

**Causality:** This technique provides a rapid and definitive confirmation of product formation and purity, as the <sup>31</sup>P chemical shift is unique to the target molecule's electronic structure.

**Methodology:**

- **Sample Preparation:** Under an inert atmosphere, dissolve a small amount (approx. 10-20 mg) of the purified product in a deuterated solvent (e.g., CDCl<sub>3</sub> or C<sub>6</sub>D<sub>6</sub>) in an NMR tube.
- **Data Acquisition:** Acquire a proton-decoupled <sup>31</sup>P NMR spectrum. An external standard of 85% H<sub>3</sub>PO<sub>4</sub> is typically used as a reference (δ = 0.0 ppm).
- **Data Analysis:** The successful synthesis of **diphenyl(trimethylsilyl)phosphine** will be confirmed by the presence of a single sharp peak in the expected chemical shift region. The

absence of signals corresponding to the starting diphenylphosphine (approx.  $\delta = -41$  ppm) or diphenylphosphine oxide (approx.  $\delta = +23$  ppm) indicates high purity.

## Conclusion

**Diphenyl(trimethylsilyl)phosphine** is a molecule whose utility is fundamentally governed by its unique structural and bonding characteristics. The pyramidal geometry at the phosphorus center, combined with the significant steric influence of its phenyl and trimethylsilyl substituents, creates a distinct chemical environment. The polarized, relatively weak P-Si bond is the cornerstone of its reactivity, enabling its use as an effective phosphinating agent. A thorough understanding of these principles, verified through spectroscopic and analytical methods, allows researchers to harness the full potential of this important reagent in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4]

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